molecular formula C10H16O2 B14809427 (3E)-2,7-dimethyloct-3-en-5-yne-2,7-diol

(3E)-2,7-dimethyloct-3-en-5-yne-2,7-diol

Cat. No.: B14809427
M. Wt: 168.23 g/mol
InChI Key: UIBGYDURMOCZOU-FNORWQNLSA-N
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Description

2,7-Dimethyl-3-octen-5-yne-2,7-diol is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two hydroxyl groups and a unique structure that includes both a double bond and a triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-3-octen-5-yne-2,7-diol typically involves the use of alkyne and alkene precursors. One common method involves the reaction of 2,7-dimethyl-3-octyne with a suitable oxidizing agent to introduce the hydroxyl groups at the 2 and 7 positions. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2,7-dimethyl-3-octen-5-yne-2,7-diol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of catalysts to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3-octen-5-yne-2,7-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, alkenes, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

2,7-Dimethyl-3-octen-5-yne-2,7-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dimethyl-3-octen-5-yne-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and unsaturated bonds allow it to participate in various biochemical reactions, influencing pathways related to oxidation and reduction. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-3-octen-5-yne-2,7-diol is unique due to its combination of a double bond, a triple bond, and two hydroxyl groups.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-2,7-dimethyloct-3-en-5-yne-2,7-diol

InChI

InChI=1S/C10H16O2/c1-9(2,11)7-5-6-8-10(3,4)12/h5,7,11-12H,1-4H3/b7-5+

InChI Key

UIBGYDURMOCZOU-FNORWQNLSA-N

Isomeric SMILES

CC(C)(/C=C/C#CC(C)(C)O)O

Canonical SMILES

CC(C)(C=CC#CC(C)(C)O)O

Origin of Product

United States

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